5-Fluoro-6-methoxypyridine-3-sulfonyl chloride
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Overview
Description
5-Fluoro-6-methoxypyridine-3-sulfonyl chloride is a chemical compound with the molecular formula C6H5ClFNO3S and a molecular weight of 225.63 g/mol . This compound is characterized by the presence of a fluorine atom, a methoxy group, and a sulfonyl chloride group attached to a pyridine ring. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-6-methoxypyridine-3-sulfonyl chloride typically involves the introduction of the sulfonyl chloride group to a pyridine derivative. One common method is the reaction of 5-fluoro-6-methoxypyridine with chlorosulfonic acid under controlled conditions. The reaction is carried out at low temperatures to prevent decomposition and to ensure high yield .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated systems and precise control of reaction parameters ensures consistent quality and high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-6-methoxypyridine-3-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate, and sulfonothioate derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Major Products Formed
The major products formed from the reactions of this compound include sulfonamide, sulfonate, and sulfonothioate derivatives, depending on the nucleophile used in the substitution reaction .
Scientific Research Applications
5-Fluoro-6-methoxypyridine-3-sulfonyl chloride has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 5-Fluoro-6-methoxypyridine-3-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and readily reacts with nucleophiles to form covalent bonds. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used in the reaction .
Comparison with Similar Compounds
Similar Compounds
5-Chloro-6-methoxypyridine-3-sulfonyl chloride: Similar structure but with a chlorine atom instead of a fluorine atom.
5-Fluoro-2-methoxypyridine-3-sulfonyl chloride: Similar structure but with the methoxy group at a different position on the pyridine ring.
Uniqueness
5-Fluoro-6-methoxypyridine-3-sulfonyl chloride is unique due to the specific positioning of the fluorine and methoxy groups on the pyridine ring, which can influence its reactivity and the types of products formed in chemical reactions. This uniqueness makes it a valuable compound in the synthesis of specialized organic molecules .
Properties
Molecular Formula |
C6H5ClFNO3S |
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Molecular Weight |
225.63 g/mol |
IUPAC Name |
5-fluoro-6-methoxypyridine-3-sulfonyl chloride |
InChI |
InChI=1S/C6H5ClFNO3S/c1-12-6-5(8)2-4(3-9-6)13(7,10)11/h2-3H,1H3 |
InChI Key |
PLAQCYQZLJCFSN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=N1)S(=O)(=O)Cl)F |
Origin of Product |
United States |
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